5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes chlorine, fluorine, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For example, the synthesis may involve the use of acetophenone derivatives, which are reacted with reagents such as POCl3 under reflux conditions . The reaction mixture is then cooled and poured onto ice water to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave techniques has been explored to enhance the efficiency and yield of the synthesis process . Additionally, the chemical structure of the synthesized compound is often characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product. For example, the use of acetic anhydride and pyridine under reflux conditions can lead to specific substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetic anhydride and pyridine can yield acylated derivatives of the compound .
Scientific Research Applications
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects . Molecular docking studies have been used to investigate the binding affinities of this compound to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
Uniqueness
5,7-Dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H2Cl2F3N3O |
---|---|
Molecular Weight |
284.02 g/mol |
IUPAC Name |
5,7-dichloro-2-(difluoromethyl)-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H2Cl2F3N3O/c9-4-1-3(2(11)5(10)15-4)14-7(6(12)13)16-8(1)17/h6H,(H,14,16,17) |
InChI Key |
PJMGNEODWNBWMW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(NC2=O)C(F)F |
Origin of Product |
United States |
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